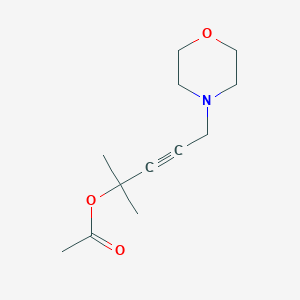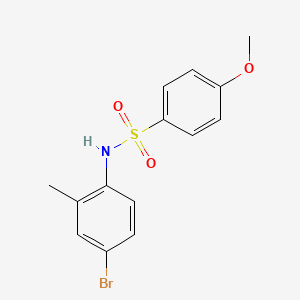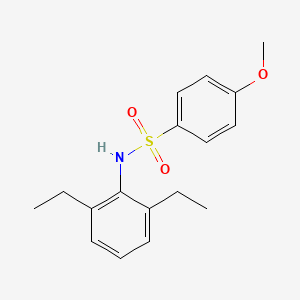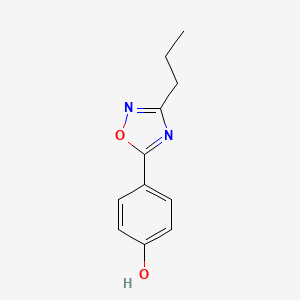![molecular formula C20H17NO2S B5755689 1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B5755689.png)
1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropyl bromide.
- Reaction conditions: This step often requires a catalyst such as rhodium or copper complexes.
Formation of Sulfanyl Linkage:
- The sulfanyl linkage is formed by reacting the oxazole derivative with a thiol compound, such as thiophenol.
- Reaction conditions: This reaction is typically carried out under mild conditions with a base like sodium hydroxide in a polar solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions
-
Formation of Oxazole Ring:
- Starting with a suitable precursor such as 2-aminophenol and benzoyl chloride, the oxazole ring can be synthesized through a cyclization reaction.
- Reaction conditions: Typically, this reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
-
Oxidation:
- The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Major products: Sulfoxide or sulfone derivatives.
-
Reduction:
- The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Major products: Corresponding alcohol derivatives.
-
Substitution:
- The phenyl groups on the oxazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
- Major products: Halogenated or nitrated derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Bromine, nitric acid.
Applications De Recherche Scientifique
1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.
- Investigation of its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
-
Chemical Biology:
- Study of its interactions with biological macromolecules like proteins and nucleic acids.
- Use as a probe to investigate cellular pathways and mechanisms.
-
Material Science:
- Exploration of its potential as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfanyl linkage may play crucial roles in binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-2-[(4,5-diphenyl-1,3-imidazol-2-yl)sulfanyl]ethanone
- 1-Cyclopropyl-2-[(4,5-diphenyl-1,3-thiazol-2-yl)sulfanyl]ethanone
- 1-Cyclopropyl-2-[(4,5-diphenyl-1,3-isoxazol-2-yl)sulfanyl]ethanone
Comparison:
Structural Differences: The primary difference lies in the heterocyclic ring (oxazole vs. imidazole, thiazole, isoxazole).
Chemical Properties: These differences in the heterocyclic ring can lead to variations in chemical reactivity and stability.
Biological Activity: The presence of different heteroatoms (oxygen, nitrogen, sulfur) in the ring can influence the compound’s interaction with biological targets, potentially leading to different biological activities.
1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone stands out due to the unique combination of the oxazole ring and sulfanyl linkage, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-17(14-11-12-14)13-24-20-21-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMJYNMOZDCCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide](/img/structure/B5755647.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B5755666.png)
![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)


![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5755702.png)
![[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)

